N-[(3-methoxyphenyl)methyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound is a sulfanylacetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2. The acetamide moiety is further modified with a 3-methoxyphenylmethyl group at the nitrogen atom. The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic heteroaromatic system known for its role in medicinal chemistry, particularly in targeting enzymes and receptors due to its planar structure and hydrogen-bonding capabilities . The 4-methylphenyl substituent contributes to lipophilicity, while the 3-methoxyphenylmethyl group may modulate solubility and steric interactions .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-16-6-8-18(9-7-16)20-13-21-23(24-10-11-27(21)26-20)30-15-22(28)25-14-17-4-3-5-19(12-17)29-2/h3-13H,14-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLQVSXFLLGJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological properties. The structure can be represented as follows:
Synthesis
The synthesis of this compound generally involves the reaction of appropriate precursors under specific conditions to yield the desired product. Various synthetic routes have been explored to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation .
Enzyme Inhibition
This compound exhibits enzyme inhibitory activity , particularly against kinases and phosphodiesterases. This inhibition is critical for therapeutic applications in conditions such as cancer and neurodegenerative diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Studies indicate that it possesses activity against several bacterial strains and fungi, showcasing its potential as a broad-spectrum antimicrobial agent .
Study 1: Anticancer Activity
In a study published in 2021, a series of pyrazolo[1,5-a]pyrimidine derivatives were tested for their anticancer effects. The results demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of this compound. It was found to significantly inhibit specific kinases involved in cellular signaling pathways, suggesting its potential use in targeted cancer therapies .
Data Table: Biological Activities
Scientific Research Applications
Pharmacological Activity
Research indicates that compounds similar to N-[(3-methoxyphenyl)methyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibit significant pharmacological properties:
- Antitumor Activity : Some studies suggest that derivatives of pyrazolo compounds can inhibit cancer cell proliferation. The presence of the pyrazolo structure may enhance interaction with specific biological targets involved in tumor growth .
- Neurotransmitter Modulation : The methoxyphenyl group is often associated with neurotransmitter receptor modulation. Compounds containing similar structures have been studied for their effects on serotonin and dopamine receptors .
Synthesis and Structural Analysis
The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives and acetamides. The characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds .
Case Study 1: Anticancer Properties
A study explored the anticancer properties of similar pyrazolo compounds, demonstrating that they could induce apoptosis in breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Neuropharmacological Effects
Research involving compounds with similar structures indicated potential neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that modifications to the methoxy group could enhance neuroprotective properties .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target(s) | Reference |
|---|---|---|---|
| Compound A | Antitumor | Cancer cell lines | |
| Compound B | Neurotransmitter Modulation | Serotonin receptors | |
| N-[...] | Potentially Anticancer | Kinases involved in cell cycle |
Table 2: Synthesis Pathways
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Pyrazole derivative + Acetamide | Reflux in solvent A | 80 |
| Step 2 | Sulfhydryl reagent + Intermediate | Room temperature | 75 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine Analogs
- Target Compound : Pyrazolo[1,5-a]pyrazine core with a six-membered pyrazine ring.
- (N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide): Pyrazolo[1,5-a]pyrimidine core (pyrimidine ring instead of pyrazine). This modification is associated with enhanced binding to kinases and nucleic acids in related compounds .
- (N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide) : Similar pyrimidine core but with a bromo substituent, which may improve halogen bonding in target interactions .
Substituent Variations on the Pyrazolo Ring
- Target Compound : 2-(4-Methylphenyl) group.
- (2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide): 4-Methoxyphenyl substituent.
- (2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide) : 4-Chlorophenyl group. Chlorine’s electronegativity may improve binding to hydrophobic pockets in enzymes, as seen in COX-2 inhibitors .
Acetamide N-Substituent Diversity
- Target Compound : N-(3-Methoxyphenyl)methyl group.
- : N-(4-Phenoxyphenyl). The phenoxy group introduces steric bulk, which may hinder binding in constrained active sites .
- (N-(2-Ethyl-6-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) : Alkyl-substituted phenyl group (2-ethyl-6-methylphenyl), enhancing lipophilicity and membrane permeability .
Physicochemical Comparison
Q & A
Q. What emerging techniques could address current limitations in studying this compound’s mechanism of action?
- Methodological Answer :
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution without crystallization .
- Metabolomics : LC-MS/MS traces metabolic pathways influenced by the compound in cell models .
- Single-Molecule Spectroscopy : Monitor real-time binding kinetics using fluorescently tagged analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
